Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCBGICPVPGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269955 | |
| Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250375-46-3 | |
| Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250375-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-β-oxo-2-thiophenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate can be synthesized through various methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves the reaction of the brominated thiophene with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are used in Suzuki-Miyaura and Stille couplings, respectively.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Coupling: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of agrochemicals and materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and ester group can enhance binding affinity and selectivity, leading to potent biological activity. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (EWGs): Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): The nitro group on the pyridine ring enhances electrophilicity at the keto position, facilitating nucleophilic attacks. This compound was synthesized in 50% yield via condensation reactions, highlighting its utility in forming nitrogen-containing heterocycles . Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate (): The nitro and chloro groups synergistically increase reactivity, making this derivative a precursor for amidation and cyclization reactions.
- Electron-Donating Groups (EDGs): Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (2c): The methoxy group reduces electrophilicity, stabilizing the keto form. This compound was synthesized using NaH/THF with a 45% yield, demonstrating moderate reactivity in alkylation reactions . Ethyl 3-(4'-methylphenyl)-3-oxopropanoate (1): The methyl group improves solubility in non-polar solvents, enabling its use in coupling reactions to form pyrazolone derivatives with marginal antifungal activity .
- Halogen-Substituted Derivatives: Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate: Fluorine atoms enhance metabolic stability and bioavailability, making this compound a key intermediate in drug discovery. Its difluorophenyl group is prized for balancing lipophilicity and electronic effects .
- Heteroaromatic Derivatives: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate: The indole ring introduces nitrogen-based hydrogen bonding, expanding applications in kinase inhibitor synthesis. Market analyses project growth in its use for bioactive molecule development . Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: The tetrahydrofuran ring enhances rigidity and stereochemical complexity, useful in natural product-inspired syntheses .
Biological Activity
Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromothiophene moiety, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Escherichia coli | 0.125 |
| Staphylococcus aureus | 0.083 |
| Klebsiella pneumoniae | 0.073 |
| Enterobacter sakazakii | 0.109 |
The compound exhibited significant antibacterial activity, with MIC values indicating effective inhibition against the tested strains. This suggests that this compound may serve as a lead compound for developing new antibacterial agents .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of this compound were evaluated using various cancer cell lines. The cytotoxicity was measured through the MTT assay, which assesses cell viability.
Table 2: Cytotoxicity Data
| Cell Line | LC50 (µg/ml) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
The results indicate that this compound exhibits notable cytotoxicity against cancer cell lines, particularly HeLa cells, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis. The bromothiophene group is believed to play a crucial role in enhancing the compound's interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound showed superior antibacterial activity compared to standard antibiotics such as ampicillin and tetracycline.
- Anticancer Activity : In another investigation, the compound was tested against multiple cancer cell lines, showing a dose-dependent increase in cytotoxicity, particularly in HeLa cells, where it induced significant apoptotic effects.
Q & A
Q. What are the established synthetic routes for Ethyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, and how can reaction parameters be optimized for higher yields?
Methodological Answer: The compound is synthesized via two primary routes:
- Claisen Condensation : Reacting 5-bromothiophene-2-carboxylate derivatives with ethyl malonate under acidic conditions (e.g., H₂SO₄). For analogous structures, yields of ~40% are reported under reflux for 12 hours .
- Acyl Chloride Coupling : Reacting dilithiomonoethylmalonate with 5-bromothiophene-2-carbonyl chloride at −78°C in THF, a method extrapolated from fluorophenyl analogues, yielding >75% .
Optimization Strategies :
- Temperature Control : Maintain −78°C for acyl chloride reactions to minimize side products.
- Catalyst Selection : Use concentrated H₂SO₄ for Claisen condensation.
- Purification : Flash chromatography or recrystallization improves purity .
Table 1. Synthetic Methods Comparison
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Claisen Condensation | Ethyl malonate, H₂SO₄ | Reflux, 12h | ~40% |
| Acyl Chloride Route | RCOCl, Li₂(ethyl malonate) | −78°C, THF | >75% |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify β-keto ester protons (δ 4.2–4.4 ppm for ester CH₂, δ 3.5–3.7 ppm for ketone-adjacent CH₂) and bromothiophene aromatic signals (δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. SHELXL efficiently handles high-resolution data and twinning, common in brominated compounds .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 292.94 (C₈H₇BrO₃S).
Data Contradictions : Keto-enol tautomerism observed in NMR (broad peaks) but absent in X-ray data requires DFT validation .
Advanced Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Model electrophilicity of the β-keto ester group.
Optimize geometry using Gaussian 16 .
Calculate Fukui indices to identify nucleophilic attack sites (C=O vs. thiophene-Br).
Simulate transition states for SNAr (Br substitution) or Michael addition (keto ester).
Q. What strategies resolve crystallographic data inconsistencies (e.g., disorder, twinning) in this compound derivatives?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model overlapping atoms .
- Twinning Resolution : Apply TWIN commands in OLEX2 for pseudo-merohedral twinning (e.g., TWIN law (-h, -k, l)) .
- Validation Metrics : Ensure R1 convergence <5% and Δρmax <0.3 eÅ⁻³ .
Case Study : A bromothiophene derivative with α = 89.5° twinning was resolved using HKLF 5 data merging in SHELXL .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
Methodological Answer: The compound is a precursor for:
- Pyrimidinones : Condense with guanidine in refluxing EtOH (72h) to form kinase inhibitors .
- Flavones : Pechmann condensation with resorcinol/H₂SO₄ yields brominated coumarins (52% yield for methoxyphenyl analogues) .
Critical Parameters :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
